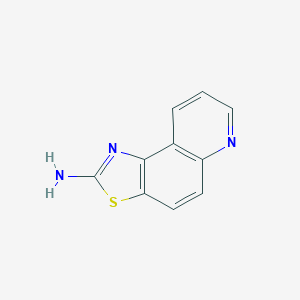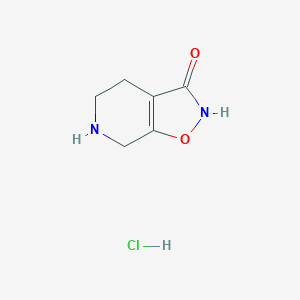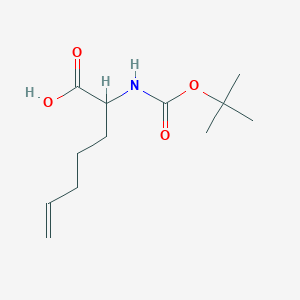
2-アミノ-2-フェニルエタノール
概要
説明
2-Amino-2-phenylethanol, also known as phenylglycinol, is a compound that has been studied for its potential applications as a resolving agent in the separation of optically active forms of various acids. It is prepared from 2-amino-2-phenylacetic acid through a reduction process using lithium aluminium hydride . This compound has been the subject of various studies, including spectroscopic analysis and molecular docking, to understand its properties and potential applications in fields such as antibacterial therapy .
Synthesis Analysis
The synthesis of 2-Amino-2-phenylethanol has been achieved through multiple methods. One approach involves the enantioselective reduction of 2-chloroacetophenone using an oxazaborolidine-catalyzed borane reduction, followed by reaction with dilute ammonium hydroxide to produce the amino alcohol with high enantiomeric excess (ee) . Another method employs the Noyori procedure, which involves the conversion of phenacyl chloride to a succinimido derivative, followed by hydrogenation using a chiral ruthenium complex to yield the optically active alcohol, which is then hydrolyzed to obtain 2-Amino-2-phenylethanol .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, NMR, and molecular docking studies have been used to investigate the molecular structure of 2-Amino-2-phenylethanol. These studies have provided insights into the bond lengths, bond angles, dihedral angles, and theoretical frequencies of the compound. Additionally, the electronic properties, such as excitation energy and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been calculated using time-dependent density functional theory (DFT) .
Chemical Reactions Analysis
2-Amino-2-phenylethanol has been shown to participate in preferential crystallization processes, which are used to resolve racemic mixtures into their optically active components. This amino alcohol has been successfully applied as a basic resolving agent for various acids, demonstrating its utility in chemical separations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-phenylethanol have been extensively studied through spectroscopic methods. The compound's conformational landscapes and its interactions with water have been explored using UV and IR spectroscopy, revealing the presence of intramolecular hydrogen bonds and the effects of hydration on its structure . Additionally, the compound's ability to form gels in organic fluids has been investigated, highlighting the importance of its chiral structure and hydrogen bonding sites in the gelation process .
科学的研究の応用
小麦におけるフザリウム・グラミネアラムの防除
2-アミノ-2-フェニルエタノールは、小麦の壊滅的な病気であるフザリウム・グラミネアラムに対して生体防除機能を持つことが判明しています . これは、F. グラミネアラムのアミノ酸経路を変化させ、その通常の生命活動を阻害します . この研究は、小麦のフザリウム穂枯病 (FHB) の野外における緑色予防と防除のための新しいアイデアを提供しています .
マイコトキシン産生の阻害
2-アミノ-2-フェニルエタノールは、F. グラミネアラムによるマイコトキシン (DON、3-ADON、15-ADON) の産生を阻害し、穀物の汚染を軽減することができます . これは、F. グラミネアラムによって産生されるマイコトキシンが穀物を汚染し、ヒトや動物の健康に害を及ぼす可能性があるため、特に重要です .
微生物の生命活動の変化
メタボロミクス分析の結果、2-フェニルエタノールがF. グラミネアラムのアミノ酸経路を変化させ、その通常の生命活動を阻害することが示されました . これは、微生物の制御と操作の分野における潜在的な用途を示唆しています。
有機合成における中間体
(S)- (+)-2-アミノ-1-フェニルエタノールは、有機合成の中間体として使用されます . これは、エナンチオピュア ®-オクトパミン、 ®-テンバミド、および ®-エゲリンの調製に関与しています .
芳香族アルコールの製造
2-フェニルエタノール (2-PE) は、化粧品、食品、飲料、医薬品産業など、さまざまな用途を持つ貴重な芳香族アルコールです . 2-アミノ-2-フェニルエタノールは、2-PEの生物生産に潜在的に使用できる可能性があります。
化粧品、食品、飲料、医薬品産業における潜在的な用途
芳香族アルコールの製造における役割を考えると、2-アミノ-2-フェニルエタノールは、化粧品、食品、飲料、医薬品産業において潜在的な用途を見出す可能性があります
作用機序
Target of Action
2-Amino-2-phenylethanol is known to interact with β2-adrenoceptors . These receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the regulation of various physiological processes, including smooth muscle relaxation and cardiac contractility .
Mode of Action
The compound acts as an agonist for the β2-adrenoceptor, stimulating cellular cAMP production . This interaction leads to a cascade of intracellular events, resulting in the physiological responses associated with β2-adrenoceptor activation .
Biochemical Pathways
2-Amino-2-phenylethanol is involved in the Shikimate and Ehrlich pathways . In the Shikimate pathway, it contributes to the production of phenylpyruvate, a precursor to the Ehrlich pathway . The Ehrlich pathway then leads to the biosynthesis of 2-phenylethanol .
Pharmacokinetics
Phenylethanolamine, after intravenous administration to dogs, was found to follow a “two-compartment model”, with a plasma half-life of about 30 minutes .
Result of Action
The activation of β2-adrenoceptors by 2-Amino-2-phenylethanol can lead to various cellular effects, including smooth muscle relaxation and increased cardiac contractility . This can have therapeutic implications in conditions such as asthma and heart failure .
Safety and Hazards
特性
IUPAC Name |
2-amino-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJGQCXFSSHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7568-92-5, 56613-80-0 | |
| Record name | Phenylglycinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7568-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, beta-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-beta-Aminophenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056613800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-2-phenylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The specific interaction of 2-Amino-2-phenylethanol with its target depends heavily on the context of its application. It is often utilized as a chiral auxiliary or building block in the synthesis of various compounds, including pharmaceuticals and catalysts.
- As a chiral auxiliary: In asymmetric synthesis, 2-Amino-2-phenylethanol can be incorporated into a molecule to direct the stereochemistry of subsequent reactions. [] For instance, it has been used in the synthesis of (1R,3S)-cis-chrysanthemic acid, a key component of pyrethroid insecticides. [] The chiral center of 2-Amino-2-phenylethanol influences the spatial arrangement of reactants, favoring the formation of one enantiomer over the other.
- In metal complexes: 2-Amino-2-phenylethanol can act as a ligand in metal complexes, coordinating through its nitrogen and oxygen atoms. [, , , ] The resulting complexes can exhibit interesting properties, such as DNA binding and cleavage activity. [, , , ] The interaction with DNA is often studied to assess the potential of these complexes as antitumor agents. The exact mode of interaction and downstream effects depend on the metal ion and other ligands present in the complex.
- As a precursor for catalysts: Derivatives of 2-Amino-2-phenylethanol, such as N-boranes and tris(oxazaborolidine)borazines, can act as catalysts in asymmetric reductions of prochiral ketones. [] These catalysts facilitate the formation of chiral alcohols with high enantioselectivity. The mechanism involves the formation of a chiral environment around the metal center, which promotes the preferential approach and reduction of one face of the ketone over the other.
A:
- Stability in Reactions: It can be employed in reactions involving strong bases and reducing agents, highlighting its robustness. [, ]
- Temperature Stability: While specific data on its thermal decomposition point may require further investigation, it has been used in reactions conducted at elevated temperatures (e.g., 90°C), indicating a reasonable degree of thermal stability. []
- Applications:
- Its stability in a range of conditions makes it suitable for applications like the resolution of racemic mixtures, where it can form diastereomeric salts with chiral acids. [] This property is particularly valuable in the pharmaceutical industry, where obtaining enantiomerically pure compounds is crucial.
ANone: While 2-Amino-2-phenylethanol itself is not a catalyst, its derivatives and metal complexes show interesting catalytic behavior.
- Asymmetric Reduction of Ketones:
- N-Borane Derivatives: Chiral N-borane derivatives of 2-Amino-2-phenylethanol have been successfully used as catalysts in the asymmetric reduction of prochiral ketones to chiral alcohols. [] The reaction mechanism likely involves the formation of a six-membered ring transition state, where the boron atom coordinates to both the carbonyl oxygen of the ketone and the nitrogen of the amino alcohol. This creates a chiral environment, leading to enantioselective hydride transfer from the borane to the ketone.
- Tris(oxazaborolidine)borazines: Similarly, cyclic trimeric borazine derivatives of 2-Amino-2-phenylethanol also exhibit catalytic activity in asymmetric ketone reduction, achieving high enantioselectivities. []
- Hydrogenolytic Asymmetric Transaminations:
- 2-Amino-2-phenylethanol has been explored as a chiral source in hydrogenolytic asymmetric transaminations of 2-keto acids to produce chiral amino acids. [] The stereoselectivity of these reactions is influenced by factors such as the solvent, base, and substituents on the 2-keto acid. The exact mechanism by which 2-Amino-2-phenylethanol imparts chirality in this context requires further investigation.
ANone: While the provided abstracts do not explicitly detail computational studies specifically on 2-Amino-2-phenylethanol, they highlight areas where such approaches could provide valuable insights:
- DFT Calculations: Density Functional Theory (DFT) calculations can be used to study the stability and reactivity of 2-Amino-2-phenylethanol and its derivatives. For instance, DFT calculations were used to investigate the hydrogen bonding interactions between a chiral calix[4]arene crown-6 carboxylic acid and 2-Amino-2-phenylethanol enantiomers, providing insights into the enantioselective recognition process. []
ANone: SAR studies on 2-Amino-2-phenylethanol are often conducted in the context of its derivatives or when it's part of a larger molecule. Some observed trends include:
- N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the resolving ability of 2-Amino-2-phenylethanol derivatives. For example, N-methyl and N-benzyl substituents were found to enhance the separation of ortho-halomandelic acid enantiomers compared to the unsubstituted 2-Amino-2-phenylethanol. []
- Aromatic Substitution: The electronic nature of substituents on the phenyl ring of 2-Amino-2-phenylethanol can influence its binding affinity and enantioselectivity towards chiral hosts. Studies using azophenolic crown ethers revealed that electron-donating groups on both the host and guest aromatic rings generally increased the association constants, while electron-withdrawing groups had the opposite effect. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)



